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molecular formula C6H4F3N B1195222 2-(Trifluoromethyl)pyridine CAS No. 368-48-9

2-(Trifluoromethyl)pyridine

Cat. No. B1195222
M. Wt: 147.1 g/mol
InChI Key: ATRQECRSCHYSNP-UHFFFAOYSA-N
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Patent
US08536203B2

Procedure details

3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride (0.28 g, 1.08 mmol) was added to a stirred solution of 3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine (0.215 g, 1 mmol) in dry pyridine (3 mL), preheated to 50° C. The resulting mixture was cautiously heated to 75-90° C. and maintained at this temperature until nitrogen evolution ceased. The mixture was then poured onto water (30 mL) and extracted with dichloromethane (25 mL). The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness. The resulting residue was purified by chromatography to afford 345-(3,4-dimethoxy-5-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)pyridine, 0.241 g (59%).
Name
3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(C=C([N+]([O-])=O)C=1OC)C(Cl)=NC.N1NN=NC=1[C:23]1[C:24]([C:29]([F:32])([F:31])[F:30])=[N:25][CH:26]=[CH:27][CH:28]=1>N1C=CC=CC=1>[F:30][C:29]([F:32])([F:31])[C:24]1[CH:23]=[CH:28][CH:27]=[CH:26][N:25]=1

Inputs

Step One
Name
3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride
Quantity
0.28 g
Type
reactant
Smiles
COC=1C=C(C(=NC)Cl)C=C(C1OC)[N+](=O)[O-]
Name
3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine
Quantity
0.215 g
Type
reactant
Smiles
N=1NN=NC1C=1C(=NC=CC1)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature until nitrogen evolution
ADDITION
Type
ADDITION
Details
The mixture was then poured onto water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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